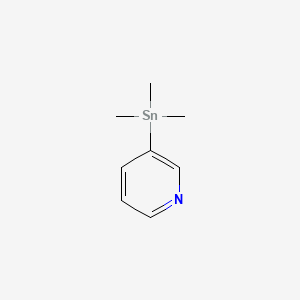
Pyridine,3-(trimethylstannyl)-
Übersicht
Beschreibung
Pyridine,3-(trimethylstannyl)- is an organotin compound characterized by the presence of a trimethylstannyl group attached to the third position of a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Pyridine+Me3SnCl→Pyridine,3-(trimethylstannyl)-+HCl
Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine,3-(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) chloride (PdCl₂) or palladium(0) complexes are often used as catalysts in coupling reactions.
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the pyridine ring and facilitate the reaction.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Biaryl Compounds: In coupling reactions, biaryl compounds are commonly formed as major products.
Wissenschaftliche Forschungsanwendungen
Pyridine,3-(trimethylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 2-(Trimethylstannyl)pyridine
- 4-(Trimethylstannyl)pyridine
- 3-(Trimethylsilyl)pyridine
Comparison: Pyridine,3-(trimethylstannyl)- is unique due to its specific reactivity and the position of the trimethylstannyl group on the pyridine ring. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 4-substituted counterparts. Additionally, the presence of the tin atom in Pyridine,3-(trimethylstannyl)- imparts distinct properties compared to silicon-containing analogs like 3-(Trimethylsilyl)pyridine.
Eigenschaften
CAS-Nummer |
59020-09-6 |
|---|---|
Molekularformel |
C8H13NSn |
Molekulargewicht |
241.91 g/mol |
IUPAC-Name |
trimethyl(pyridin-3-yl)stannane |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |
InChI-Schlüssel |
VDHNKGVVXBUCFR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














